molecular formula C11H21F5SSi B11828822 [2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane

[2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane

Cat. No.: B11828822
M. Wt: 308.43 g/mol
InChI Key: JSPMRZHSUXVACA-UHFFFAOYSA-N
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Description

[2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane is a unique organosilicon compound characterized by its complex structure, which includes a pentafluoro-lambda6-sulfanyl group and a but-3-yn-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane typically involves multiple steps, starting with the preparation of the pentafluoro-lambda6-sulfanyl precursor. This precursor is then reacted with a but-3-yn-2-yl derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and high-yield production. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pentafluoro-lambda6-sulfanyl group to other sulfur-containing functionalities.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoro-lambda6-sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of fluorinated and sulfur-containing groups on biological systems. Its derivatives could serve as probes or inhibitors in biochemical assays.

Medicine

In medicine, the compound’s derivatives might be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, due to the presence of fluorine and sulfur atoms.

Industry

In industry, this compound can be used in the development of advanced materials, such as coatings and polymers, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of [2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane involves its interaction with molecular targets through its fluorine and sulfur functionalities. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    [2-Methyl-4-(trifluoromethyl)but-3-yn-2-yl]-di(propan-2-yl)silane: Similar structure but with a trifluoromethyl group instead of a pentafluoro-lambda6-sulfanyl group.

    [2-Methyl-4-(methylthio)but-3-yn-2-yl]-di(propan-2-yl)silane: Contains a methylthio group instead of a pentafluoro-lambda6-sulfanyl group.

Uniqueness

The uniqueness of [2-Methyl-4-(pentafluoro-lambda6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane lies in its pentafluoro-lambda6-sulfanyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to similar compounds. This makes it a valuable compound for specialized applications in various fields.

Properties

Molecular Formula

C11H21F5SSi

Molecular Weight

308.43 g/mol

IUPAC Name

[2-methyl-4-(pentafluoro-λ6-sulfanyl)but-3-yn-2-yl]-di(propan-2-yl)silane

InChI

InChI=1S/C11H21F5SSi/c1-9(2)18(10(3)4)11(5,6)7-8-17(12,13,14,15)16/h9-10,18H,1-6H3

InChI Key

JSPMRZHSUXVACA-UHFFFAOYSA-N

Canonical SMILES

CC(C)[SiH](C(C)C)C(C)(C)C#CS(F)(F)(F)(F)F

Origin of Product

United States

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